molecular formula C8H10O4 B169824 4,5-Dimethoxycyclohex-3-ene-1,2-dione CAS No. 198134-67-7

4,5-Dimethoxycyclohex-3-ene-1,2-dione

Cat. No.: B169824
CAS No.: 198134-67-7
M. Wt: 170.16 g/mol
InChI Key: XCDJJJQRGSWVKX-UHFFFAOYSA-N
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Description

4,5-Dimethoxycyclohex-3-ene-1,2-dione is a bicyclic diketone featuring a cyclohexene backbone with two methoxy substituents at positions 4 and 5, and two ketone groups at positions 1 and 2. This compound belongs to the cyclobutene- and cyclohexene-dione family, which is notable for its electron-deficient structure, enabling diverse reactivity in organic synthesis.

Properties

CAS No.

198134-67-7

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

4,5-dimethoxycyclohex-3-ene-1,2-dione

InChI

InChI=1S/C8H10O4/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3,8H,4H2,1-2H3

InChI Key

XCDJJJQRGSWVKX-UHFFFAOYSA-N

SMILES

COC1CC(=O)C(=O)C=C1OC

Canonical SMILES

COC1CC(=O)C(=O)C=C1OC

Synonyms

3-Cyclohexene-1,2-dione,4,5-dimethoxy-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Differences Between 4,5-Dimethoxycyclohex-3-ene-1,2-dione and Analogs

Compound Substituents IR Absorption (cm⁻¹) Molecular Geometry Application/Notes
4,5-Dimethoxycyclohex-3-ene-1,2-dione 4-OCH₃, 5-OCH₃ Not reported Hypothesized planar diketone Synthetic intermediate
3-Ethoxy-4-(N-norcodeino)-cyclobutene-1,2-dione 3-OCH₂CH₃, 4-Norcodeino 940 (eliminated) T-shaped (X-ray data) Studied via IR-LD spectroscopy
Codeine derivatives (e.g., 6-O-acetylcodeine) Variable alkoxy/amine groups N/A T-shaped dihedral angles Pharmaceutical relevance
Patent cyclobutene-diones (e.g., EP 2022/06) Cyclic amines, trifluoropropyl Not reported Undetermined Bioactive compound development

Key Observations :

  • IR Spectral Features: The IR spectrum of 3-ethoxy-4-(N-norcodeino)-cyclobutene-1,2-dione shows a prominent peak at 940 cm⁻¹, likely associated with C-O or C-N stretching. The absence of such bulky substituents in 4,5-Dimethoxycyclohex-3-ene-1,2-dione may result in simpler spectral profiles .
  • Molecular Geometry : X-ray data for codeine derivatives (e.g., 6-O-acetylcodeine) reveal T-shaped molecular geometries with distinct dihedral angles, suggesting that substituents significantly influence conformational flexibility. For 4,5-Dimethoxycyclohex-3-ene-1,2-dione, a planar diketone structure is hypothesized due to reduced steric hindrance .

Reactivity and Functionalization

Cyclohexene-diones are often employed as dienophiles in Diels-Alder reactions. The electron-withdrawing methoxy groups in 4,5-Dimethoxycyclohex-3-ene-1,2-dione may enhance its electrophilicity compared to unsubstituted analogs. In contrast, cyclobutene-diones with amine substituents (e.g., patent compounds in ) exhibit modified reactivity due to electron-donating effects, enabling applications in drug discovery .

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